molecular formula C20H23NO3 B3757578 N-(4-acetylphenyl)-4-(2,5-dimethylphenoxy)butanamide

N-(4-acetylphenyl)-4-(2,5-dimethylphenoxy)butanamide

Cat. No.: B3757578
M. Wt: 325.4 g/mol
InChI Key: ZMLDGZSRMFCDDI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(2,5-dimethylphenoxy)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a butanamide chain substituted with a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(2,5-dimethylphenoxy)butanamide typically involves a multi-step process:

    Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl ring using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Attachment of the Butanamide Chain: The acetylphenyl intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base like triethylamine to form the butanamide chain.

    Substitution with Dimethylphenoxy Group: Finally, the butanamide intermediate undergoes a nucleophilic substitution reaction with 2,5-dimethylphenol in the presence of a suitable base to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(2,5-dimethylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles like hydroxide ions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(2,5-dimethylphenoxy)butanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-4-phenoxybutanamide: Lacks the dimethyl substitution on the phenoxy group.

    N-(4-methylphenyl)-4-(2,5-dimethylphenoxy)butanamide: Substitutes the acetyl group with a methyl group.

    N-(4-acetylphenyl)-4-(2,4-dimethylphenoxy)butanamide: Has a different substitution pattern on the phenoxy group.

Uniqueness

N-(4-acetylphenyl)-4-(2,5-dimethylphenoxy)butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both acetyl and dimethylphenoxy groups may confer distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(2,5-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14-6-7-15(2)19(13-14)24-12-4-5-20(23)21-18-10-8-17(9-11-18)16(3)22/h6-11,13H,4-5,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDGZSRMFCDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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